EthD-III

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

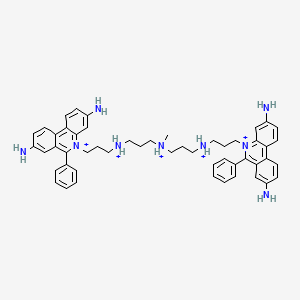

Molecular Formula |

C51H62N9+5 |

|---|---|

Molecular Weight |

801.1 g/mol |

IUPAC Name |

bis[3-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylazaniumyl]propyl]-methylazanium |

InChI |

InChI=1S/C51H57N9/c1-58(28-8-24-56-26-10-30-59-48-34-40(54)18-22-44(48)42-20-16-38(52)32-46(42)50(59)36-12-4-2-5-13-36)29-9-25-57-27-11-31-60-49-35-41(55)19-23-45(49)43-21-17-39(53)33-47(43)51(60)37-14-6-3-7-15-37/h2-7,12-23,32-35,54-57H,8-11,24-31,52-53H2,1H3/p+5 |

InChI Key |

RFKPEMJAXDKTJO-UHFFFAOYSA-S |

Canonical SMILES |

C[NH+](CCC[NH2+]CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N)CCC[NH2+]CCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N |

Origin of Product |

United States |

Foundational & Exploratory

EthD-III Staining: A Technical Guide to Its Core Mechanism and Application

Ethidium Homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain predominantly used to identify and quantify non-viable cells. Its utility in research, particularly in cytotoxicity assays and drug development, stems from its reliability as a marker for cells that have lost plasma membrane integrity—a hallmark of late-stage apoptosis and necrosis. This guide provides an in-depth look at the staining mechanism, quantitative properties, and experimental protocols for this compound.

Core Mechanism of Staining

The fundamental principle behind this compound staining lies in the selective permeability of the plasma membrane.

-

Exclusion from Live Cells : In healthy, viable cells, the intact plasma membrane acts as a physical barrier, preventing the large, positively charged this compound molecule from entering the cytoplasm.[1][2] As a result, live cells remain unstained and do not fluoresce.

-

Entry into Dead Cells : When a cell undergoes necrosis or late-stage apoptosis, its plasma membrane becomes compromised and loses integrity.[1][3][4] These pores and ruptures in the membrane allow this compound to freely pass into the cell's interior.

-

High-Affinity Nucleic Acid Binding : Once inside the cell, this compound binds with high affinity to nucleic acids (DNA and RNA). This binding event, believed to be an intercalation between base pairs, causes a significant conformational change in the dye molecule.

-

Fluorescence Enhancement : Unbound this compound in an aqueous solution is virtually non-fluorescent. However, upon binding to nucleic acids, its fluorescence quantum yield increases dramatically, leading to a bright red fluorescence. This stark contrast between the fluorescence of bound and unbound dye ensures a high signal-to-noise ratio, making it an excellent tool for detecting dead cells. This compound is reported to be 45% brighter than its predecessor, Ethidium Homodimer I.

The logical flow of this differential staining mechanism is visualized in the diagram below.

Quantitative Data and Spectral Properties

The efficiency and specificity of a fluorescent probe are defined by its physicochemical and spectral properties. This compound is a superior alternative to probes like Propidium Iodide (PI) due to its higher DNA affinity and quantum yield.

| Property | Value | Source(s) |

| Molecular Weight | ~1000 g/mol | |

| Excitation Maximum (with DNA) | 522-532 nm | |

| Emission Maximum (with DNA) | 593-625 nm | |

| Secondary Excitation Peak | 279 nm | |

| Fluorescence Color | Red | |

| Solubility | DMSO, Methanol, Water |

Experimental Protocols

This compound is commonly used in cell viability and cytotoxicity assays, often in conjunction with a live-cell stain like Calcein AM, for simultaneous analysis of live and dead cell populations. It is crucial to note that this compound is not fixable; fixation after staining will cause the dye to leak from dead cells and enter live cells, invalidating the results.

General Staining Protocol for Mammalian Cells (Fluorescence Microscopy)

This protocol provides a general guideline. Optimization of dye concentration and incubation time is recommended for different cell types and experimental conditions.

1. Reagent Preparation:

-

This compound Stock Solution: Prepare a 1-2 mM stock solution in high-quality, anhydrous DMSO. Store at 4°C, protected from light.

-

Staining Buffer: Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or other physiological buffers are suitable.

-

Working Solution: Dilute the this compound stock solution in the chosen staining buffer to a final working concentration of 2.5–5 µM. If co-staining, other dyes like Calcein AM or Hoechst 33342 can be added to this solution.

2. Cell Preparation:

-

Culture adherent or suspension cells under standard conditions.

-

For adherent cells, experiments can be performed directly in culture plates, chamber slides, or on coverslips.

-

(Optional) Prepare a positive control of dead cells by treating a sample with 15% ethanol for 10 minutes or heating to 56°C for 45 minutes.

3. Staining Procedure:

-

Remove the culture medium from the cells. For suspension cells, gently pellet by centrifugation (e.g., 5 min at 500 x g) and aspirate the supernatant.

-

Gently wash the cells once with the staining buffer.

-

Add a sufficient volume of the this compound working solution to completely cover the cells.

-

Incubate for 15–30 minutes at room temperature or 37°C, protected from light.

-

(Optional) The staining solution can be removed and replaced with fresh buffer for imaging to reduce background fluorescence, though this is often unnecessary due to the low fluorescence of unbound this compound.

4. Imaging and Analysis:

-

Image the cells using a fluorescence microscope equipped with standard filter sets for red fluorescence, such as those for Texas Red® or Cy®3.

-

For flow cytometry, the red fluorescence is typically detected in the PE or PE-Texas Red® channel.

-

Live cells will show minimal to no fluorescence, while dead cells will exhibit bright red fluorescent nuclei and potentially cytoplasm.

The following diagram illustrates a typical workflow for a live/dead cytotoxicity assay.

Application in Cell Death Pathway Analysis

This compound staining is a direct indicator of the loss of membrane integrity, which is the terminal event in several cell death pathways, including necrosis and late-stage apoptosis. While it does not distinguish between these pathways on its own, it serves as a definitive marker for cell death. In experimental contexts, an increase in this compound positive cells following a treatment indicates the induction of a cell death program that culminates in membrane permeabilization.

References

EthD-III: A Technical Guide to its Fluorescence Properties and Applications

Ethidium Homodimer III (EthD-III) is a high-affinity, red-fluorescing nucleic acid stain primarily utilized in cell viability and cytotoxicity assays. Its utility is rooted in its inability to cross intact cell membranes. Consequently, it selectively stains cells with compromised plasma membrane integrity, a hallmark of cell death. This guide provides an in-depth overview of this compound's fluorescence properties, experimental protocols, and the underlying mechanism of action for researchers, scientists, and professionals in drug development.

Core Fluorescence Properties

This compound is structurally a dimer of ethidium, which contributes to its high affinity for DNA and its spectral characteristics. The dye is virtually non-fluorescent in aqueous solution and exhibits a dramatic enhancement in fluorescence intensity upon binding to nucleic acids.[1] This property is central to its application as a dead cell stain, providing a high signal-to-noise ratio. Developed as an alternative to Ethidium Homodimer I, this compound is reported to be 45% brighter upon binding to DNA.[2][3][4][5]

Quantitative Fluorescence Data

The following table summarizes the key quantitative fluorescence properties of this compound. It is important to note that spectral characteristics can vary slightly depending on the solvent, local environment, and instrumentation.

| Property | Value (Bound to DNA) | Notes |

| Excitation Maximum (λex) | 532 nm | A strong secondary UV absorbance peak also exists at 279 nm. |

| Emission Maximum (λem) | 625 nm | Compatible with standard Cy®3 or Texas Red® filter sets. |

| Molecular Weight | ~1000 g/mol | |

| Solubility | DMSO, Methanol, Water | |

| Cell Permeability | Membrane Impermeant | A key feature for selective staining of dead cells. |

Mechanism of Action: DNA Intercalation and Fluorescence

This compound's fluorescence is contingent upon its interaction with DNA. In solution, the molecule's rotation around its bonds leads to non-radiative decay pathways, quenching its fluorescence. Upon entering a cell with a compromised membrane, this compound can access the nucleus and intercalate between the base pairs of the DNA double helix. This binding event rigidifies the molecule, restricting its rotational freedom. This restriction forces the excited-state energy to be released radiatively, resulting in a significant increase in fluorescence quantum yield.

Experimental Protocols

This compound is a versatile stain compatible with fluorescence microscopy and flow cytometry. The following are generalized protocols for staining mammalian and bacterial cells. Optimization may be required for specific cell types and experimental conditions.

General Staining Protocol for Mammalian and Bacterial Cells

1. Cell Preparation:

-

Culture cells under standard conditions to the desired confluency or density.

-

(Optional) Positive Control Preparation: To create a population of dead cells for control purposes:

-

Mammalian Cells (Adherent): Treat a subset of cells with 15% ethanol for 10 minutes at room temperature.

-

Mammalian Cells (Suspension): Incubate cells at 56°C for 45 minutes.

-

Bacterial Cells: Heat cells at 90°C for 5 minutes and cool to room temperature.

-

-

For adherent cells, wash as needed. For suspension cells, pellet by centrifugation and resuspend in a suitable buffer (e.g., PBS, HBSS) or growth medium.

2. Staining:

-

Prepare a working solution of this compound. The dye is soluble in DMSO, methanol, or water.

-

Add this compound to the cell suspension or culture medium to a final concentration of:

-

2.5 - 5 µM for mammalian cells

-

5 µM for bacterial cells

-

-

Mix well. If performing a live/dead assay, a live-cell stain (e.g., Calcein AM) can be added simultaneously.

-

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

3. (Optional) Wash Step:

-

The fluorescence background from unbound this compound is low. However, for certain applications, a wash step may improve the signal-to-noise ratio.

-

Centrifuge the cells (or wash adherent cells) and resuspend them in fresh buffer or medium.

4. Imaging and Analysis:

-

Fluorescence Microscopy: Image cells using a filter set appropriate for Cy®3 or Texas Red®. Dead cells will exhibit bright red nuclear fluorescence.

-

Flow Cytometry: Detect the red fluorescence signal in the PE (phycoerythrin) channel.

Important Consideration: this compound is not fixable. Post-staining fixation will compromise the live-cell membrane, allowing the dye to leak out of dead cells and enter live cells, leading to false-positive results. Therefore, analysis must be performed on live, unfixed cells.

Handling and Storage

This compound solid and solutions should be stored at 4°C, protected from light. The solid dye is soluble in DMSO, methanol, or water. While the specific mutagenicity of this compound is not fully characterized, as a nucleic acid binder, it should be handled with standard laboratory safety precautions.

References

Understanding EthD-III for Cell Viability Assays: A Technical Guide

Introduction

Ethidium Homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain predominantly utilized in cell viability assays to identify and quantify dead cells within a population.[1][2][3][4] As a cell membrane-impermeant dye, it is excluded from live cells that possess an intact plasma membrane.[2] However, in necrotic or late-apoptotic cells where membrane integrity is compromised, this compound can enter the cell and bind to nucleic acids. This binding event results in a significant enhancement of its fluorescence, emitting a bright red signal that allows for the clear distinction between live and dead cells.

Developed as a superior alternative to Ethidium Homodimer I (EthD-I), this compound offers approximately 45% greater fluorescence intensity upon binding to DNA, leading to improved sensitivity in detection. This technical guide provides an in-depth overview of this compound, including its mechanism of action, spectral properties, and detailed protocols for its application in cell viability and cytotoxicity assays.

Core Mechanism of Action

The functionality of this compound as a dead cell indicator is based on the principle of selective membrane permeability. In healthy, viable cells, the intact plasma membrane acts as a barrier, preventing the positively charged this compound molecule from entering the cytoplasm. In contrast, cells undergoing necrosis or the later stages of apoptosis lose their membrane integrity, allowing this compound to freely pass into the cell.

Once inside, this compound intercalates with DNA and RNA. This binding event leads to a substantial increase—approximately 40-fold—in its fluorescence quantum yield, causing the nuclei and cytoplasm of dead cells to fluoresce brightly in red. This robust signal provides a clear and quantifiable measure of cell death.

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative properties and recommended usage parameters for this compound.

Table 1: Spectral and Physical Properties

| Property | Value | Reference |

| Excitation Maximum (with DNA) | 522 - 532 nm | |

| Emission Maximum (with DNA) | 593 - 625 nm | |

| Molecular Weight | ~1000 g/mol | |

| Solubility | DMSO, Methanol, Water | |

| Storage Conditions | 4°C, protected from light |

Table 2: Recommended Staining Parameters

| Parameter | Mammalian Cells | Bacterial Cells | Reference |

| Concentration | 2.5 - 5 µM | 5 µM | |

| Incubation Time | 15 - 30 minutes | 15 - 30 minutes | |

| Incubation Temperature | Room Temperature or 37°C | Room Temperature or 37°C | |

| Staining Buffer | PBS, HBSS, Growth Medium | PBS, 150 mM NaCl, Growth Medium |

Experimental Protocols

Below are detailed methodologies for utilizing this compound in cell viability assays for both suspension and adherent mammalian cells.

General Staining Protocol for Mammalian Cells

This protocol provides a general guideline. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

Cell culture medium

-

Suspension or adherent cells

Procedure:

-

Cell Preparation:

-

For adherent cells, grow cells on coverslips or in appropriate culture plates.

-

For suspension cells, grow cells in culture flasks and centrifuge to pellet before staining.

-

-

Staining Solution Preparation:

-

Dilute the this compound stock solution in a suitable buffer (e.g., PBS) to the desired final concentration (typically 2.5-5 µM).

-

-

Staining:

-

For adherent cells, remove the culture medium and wash the cells once with PBS. Add the this compound staining solution to cover the cell monolayer.

-

For suspension cells, resuspend the cell pellet in the this compound staining solution.

-

-

Incubation:

-

Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

-

-

Imaging and Analysis:

-

Cells can be imaged directly without washing. An optional wash step with PBS can be performed to reduce background fluorescence.

-

For fluorescence microscopy, use a filter set appropriate for detecting red fluorescence (e.g., Cy®3 or Texas Red®).

-

For flow cytometry, detect the signal in the phycoerythrin (PE) channel.

-

Co-staining with Calcein AM for Live/Dead Discrimination

This compound is frequently used in conjunction with Calcein AM, a dye that stains live cells green.

Materials:

-

This compound stock solution

-

Calcein AM stock solution

-

PBS or other suitable buffer

Procedure:

-

Prepare Staining Solution: Prepare a working solution containing both Calcein AM (typically 0.1 to 10 µM) and this compound (typically 0.1 to 10 µM) in PBS.

-

Cell Staining: Wash cells with PBS and then incubate with the combined staining solution for 30-45 minutes at room temperature.

-

Analysis: Live cells will exhibit green fluorescence, while dead cells will show red fluorescence.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a cell viability assay using this compound.

Caption: Typical workflow for an this compound assay.

Important Considerations

-

Non-Fixable Stain: this compound is not compatible with fixation. If a mixture of live and stained dead cells is fixed, the dye can leak from the dead cells and enter the now-permeabilized live cells, leading to inaccurate results.

-

Toxicity: The mutagenicity and toxicity of this compound are not fully known, and it should be handled with standard laboratory safety precautions.

-

Co-staining: this compound can be used with other fluorescent probes, such as Hoechst 33342 for total cell staining or Annexin V for identifying apoptotic cells, to provide a more comprehensive analysis of cell health.

References

EthD-III as a Marker for Plasma Membrane Integrity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethidium Homodimer III (EthD-III) as a reliable fluorescent marker for assessing plasma membrane integrity. Its application in distinguishing viable from non-viable cells is critical in various research areas, including cytotoxicity assays, drug discovery, and studies of cell death mechanisms.

Introduction to this compound

Ethidium Homodimer III (this compound) is a high-affinity, red fluorescent nucleic acid stain. A key characteristic of this compound is its inability to cross the intact plasma membranes of live cells.[1] Consequently, it selectively stains cells with compromised membrane integrity, a hallmark of late-stage apoptosis and necrosis.[2][3] This selectivity makes this compound an invaluable tool for identifying dead cells in a mixed population of live and dead cells.[4][5] Developed as a superior alternative to Ethidium Homodimer I (EthD-I) and Propidium Iodide (PI), this compound exhibits a significantly higher affinity for DNA and a greater fluorescence quantum yield, resulting in a brighter signal. It is approximately 45% brighter than EthD-I. This enhanced fluorescence allows for lower dye concentrations and no-wash staining protocols in many applications.

This compound is versatile and can be used to stain dead cells across various cell types, including mammalian cells, bacteria, and yeast. Its utility extends to multiple analytical platforms, most notably fluorescence microscopy and flow cytometry.

Mechanism of Action

The functionality of this compound as a dead cell stain is predicated on the physiological state of the cell membrane.

-

Viable Cells: Healthy cells maintain a structurally intact and selectively permeable plasma membrane. The highly positively charged this compound molecule is repelled and cannot penetrate this barrier. As a result, live cells remain unstained and do not fluoresce.

-

Non-Viable Cells: In late apoptotic or necrotic cells, the plasma membrane loses its integrity, becoming permeable to larger molecules. This allows this compound to enter the cell and intercalate with nucleic acids (both DNA and RNA). Upon binding to DNA, the fluorescence of this compound is enhanced by over 30-fold, emitting a bright red signal that clearly demarcates the dead cell population.

Below is a diagram illustrating the mechanism of this compound in distinguishing between live and dead cells.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | ~1000 g/mol | |

| Excitation Maximum (with DNA) | 522-532 nm | |

| Emission Maximum (with DNA) | 593-625 nm | |

| Secondary UV Excitation | 279 nm | |

| Solubility | DMSO, Methanol, Water | |

| Storage | 2-8°C, Protect from light |

Experimental Protocols

This compound is commonly used in conjunction with other fluorescent probes to simultaneously assess viability and other cellular parameters. Below are detailed protocols for common applications.

A. Live/Dead Cell Staining for Fluorescence Microscopy

This protocol is a general guideline for staining mammalian cells. Optimization may be required for different cell types.

Materials:

-

This compound solution (e.g., 1 mM in DMSO)

-

Calcein AM solution (e.g., 4 mM in DMSO) - for live cell staining (optional)

-

Hoechst 33342 solution (e.g., 1 mg/mL in water) - for total cell staining (optional)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., HBSS)

-

Cell culture medium

Protocol:

-

Cell Preparation: Culture cells on a suitable imaging plate or slide to the desired confluency.

-

Preparation of Staining Solution:

-

For live/dead staining, prepare a working solution containing 2 µM Calcein AM and 4 µM this compound in PBS.

-

For dead/total cell staining, prepare a working solution of 2.5-5 µM this compound and 1-2 µg/mL Hoechst 33342 in PBS.

-

Note: Aqueous solutions of Calcein AM should be used within one day.

-

-

Staining:

-

Remove the cell culture medium.

-

Wash the cells once with PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

-

Imaging:

-

(Optional) Wash the cells once with PBS to reduce background fluorescence.

-

Add fresh PBS or culture medium for imaging.

-

Image the cells using a fluorescence microscope with appropriate filter sets (e.g., Cy®3 or Texas Red® for this compound, FITC for Calcein AM, and DAPI for Hoechst 33342).

-

Positive Control (Dead Cells): To prepare a dead cell control, incubate cells with 70% ethanol for 30 minutes or heat at 56°C for 45 minutes before staining.

B. Cell Viability/Cytotoxicity Assay for Flow Cytometry

This protocol provides a general procedure for analyzing cell viability by flow cytometry.

Materials:

-

This compound solution (e.g., 1 mM in DMSO)

-

Annexin V-FITC (or other fluorescent conjugate) - for apoptosis detection (optional)

-

1X Binding Buffer

-

PBS

Protocol:

-

Cell Preparation:

-

Harvest cells and wash them once with PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.

-

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of this compound solution. The final concentration of this compound may need to be optimized, but a starting point of 2.5-5 µM is recommended.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Detect this compound fluorescence in the PE or Propidium Iodide channel.

-

Important Considerations:

-

This compound is not fixable. Staining must be performed on live, unfixed cells. If fixation is performed after staining, the dye may leak from dead cells and stain live cells, leading to inaccurate results.

-

For some cell types, reducing the concentration of this compound may improve the signal-to-background ratio.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for a live/dead/total cell analysis and the cellular events leading to membrane permeability.

References

Chemical structure and properties of Ethidium Homodimer III.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethidium Homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain that serves as a critical tool for identifying non-viable cells. Its utility is rooted in its inability to cross the intact plasma membranes of live cells. In contrast, it readily enters cells with compromised membranes—a hallmark of cell death—and upon binding to DNA, its fluorescence emission is significantly enhanced. This guide provides a detailed overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and data presented for practical laboratory use.

Introduction

The accurate assessment of cell viability is fundamental in numerous biological research areas, including drug discovery, toxicology, and cancer biology. Ethidium Homodimer III has emerged as a superior alternative to traditional dead cell stains like Propidium Iodide (PI) and its predecessor, Ethidium Homodimer I (EthD-I).[1][2] this compound exhibits a significantly higher affinity for DNA and a greater fluorescence quantum yield, resulting in brighter signals and improved detection of dead cells.[1][2] This membrane-impermeant dye is effective across a wide range of cell types, including mammalian cells, bacteria, and yeast.

Chemical Structure and Properties

Ethidium Homodimer III is a dimeric form of the ethidium molecule. While a definitive, publicly available chemical structure for Ethidium Homodimer III is not readily found, the structure of the closely related and well-documented Ethidium Homodimer I provides a representative molecular framework. This compound is an improved version of this structure, reportedly offering 45% brighter fluorescence.

Representative Chemical Structure (Ethidium Homodimer I)

While the precise structure of Ethidium Homodimer III is proprietary, it is an enhanced version of Ethidium Homodimer I. The structure for Ethidium Homodimer is provided below for reference.

Note: The following is the structure for Ethidium Homodimer, which is structurally similar to Ethidium Homodimer III.

Image Source: PubChem CID 44224062

Physicochemical and Spectroscopic Properties

The key properties of Ethidium Homodimer III are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | References |

| Molecular Formula | C₄₆H₅₀Cl₄N₈ (for Ethidium Homodimer I) | |

| Molecular Weight | ~1000 g/mol | |

| Appearance | Red solid | |

| Solubility | Soluble in DMSO, methanol, and water | |

| Excitation Wavelength (max, with DNA) | 532 nm (also a strong UV absorbance at 279 nm) | |

| Emission Wavelength (max, with DNA) | 625 nm | |

| Quantum Yield | Higher than Ethidium Homodimer I (reportedly 45% brighter) | |

| Storage | Store at 4°C, protected from light |

Mechanism of Action

The functionality of Ethidium Homodimer III as a dead cell stain is predicated on the integrity of the cell's plasma membrane.

Caption: Mechanism of this compound in live versus dead cells.

In viable cells, the intact plasma membrane acts as a barrier, preventing the positively charged this compound molecules from entering the cytoplasm. Consequently, live cells remain unstained and do not fluoresce. In contrast, dead or dying cells lose their membrane integrity, allowing this compound to permeate into the cell. Once inside, this compound binds to nucleic acids (DNA and RNA) with high affinity. This binding event leads to a significant enhancement of its fluorescence, resulting in a bright red signal that can be easily detected by fluorescence microscopy or flow cytometry.

Experimental Protocols

Detailed methodologies for utilizing Ethidium Homodimer III in common cell viability assays are provided below.

Staining for Fluorescence Microscopy

This protocol is suitable for adherent or suspension cells and is often performed in conjunction with a live-cell stain like Calcein AM.

Caption: Workflow for fluorescence microscopy staining.

Materials:

-

Ethidium Homodimer III (e.g., 1 mM stock in DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

(Optional) Live-cell stain (e.g., Calcein AM)

-

(Optional) Nuclear counterstain (e.g., Hoechst 33342)

Procedure for Adherent Cells:

-

Prepare the staining solution by diluting the this compound stock solution to a final working concentration of 1-4 µM in PBS. If co-staining, add other dyes to this solution.

-

Remove the culture medium from the cells.

-

Gently wash the cells twice with PBS.

-

Add the staining solution to the cells, ensuring the entire surface is covered.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

(Optional) Remove the staining solution and wash the cells once or twice with PBS.

-

Add fresh PBS or mounting medium to the cells.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for red fluorescence (e.g., Texas Red® or Cy®3 filter sets).

Procedure for Suspension Cells:

-

Harvest the cells by centrifugation.

-

Wash the cells once with PBS and resuspend in PBS or a suitable binding buffer.

-

Prepare the staining solution as described above and add it to the cell suspension.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

(Optional) Centrifuge the cells, remove the supernatant, and resuspend in fresh PBS.

-

The cells can be analyzed directly on a microscope slide or prepared for flow cytometry.

Staining for Flow Cytometry

Flow cytometry allows for the quantitative analysis of live and dead cell populations.

Caption: Workflow for flow cytometry analysis.

Materials:

-

Ethidium Homodimer III (e.g., 1 mM stock in DMSO)

-

Binding Buffer (e.g., Annexin V binding buffer) or PBS

-

Flow cytometry tubes

Procedure:

-

Harvest and wash the cells, then resuspend them in a suitable buffer at a concentration of approximately 1-2 x 10⁶ cells/mL.

-

Add this compound to the cell suspension to a final concentration of 1-4 µM.

-

Incubate for 15 minutes at room temperature in the dark.

-

(Optional, for co-staining) Add other fluorescent markers such as Annexin V-FITC.

-

If necessary, add more buffer to the tubes before analysis.

-

Analyze the samples on a flow cytometer, detecting the this compound signal in the appropriate channel (e.g., PE or PE-Texas Red).

Data and Applications

Ethidium Homodimer III is a versatile tool with applications in various research domains.

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound and compares it to other common dead cell stains.

| Parameter | Ethidium Homodimer III | Propidium Iodide (PI) | Ethidium Homodimer I (EthD-I) |

| Excitation Max (nm) | ~532 | ~535 | ~528 |

| Emission Max (nm) | ~625 | ~617 | ~617 |

| Relative Brightness | High (45% brighter than EthD-I) | Moderate | Lower than this compound |

| DNA Binding Affinity | Very High | High | High |

Key Applications

-

Cytotoxicity Assays: this compound is widely used to assess the cytotoxic effects of chemical compounds, nanoparticles, and other agents on cell populations.

-

Apoptosis vs. Necrosis: When used in conjunction with an early apoptosis marker like Annexin V, this compound can help distinguish between apoptotic and necrotic cell death. Late apoptotic cells will also stain positive for this compound due to secondary necrosis.

-

Cell Health Monitoring: Routine monitoring of cell culture health and viability.

-

Microbiology: Staining of dead bacteria and yeast.

Conclusion

Ethidium Homodimer III is a robust and sensitive fluorescent probe for the identification of dead cells. Its high affinity for nucleic acids and significant fluorescence enhancement upon binding, coupled with its inability to penetrate live cells, make it an indispensable tool for researchers in various fields. The provided protocols and data serve as a practical guide for the successful implementation of this compound in laboratory settings, enabling accurate and reliable assessment of cell viability.

References

EthD-III: A Technical Guide to the Staining of Necrotic Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism, properties, and applications of Ethidium Homodimer III (EthD-III), a high-affinity, red-fluorescent nucleic acid stain used for the identification and quantification of necrotic cells. This document provides the foundational knowledge required for the effective application of this compound in cytotoxicity assays, drug screening, and fundamental research into cell death.

Core Mechanism: Selective Staining of Necrotic Cells

Ethidium Homodimer III is a positively charged, membrane-impermeant dye.[1][2][3] In viable cells, the intact plasma membrane acts as a barrier, excluding the large this compound molecule.[4] However, the process of necrosis is characterized by the loss of plasma membrane integrity.[5] This disruption of the cell membrane creates pores that allow this compound to enter the cell.

Once inside the necrotic cell, this compound binds to nucleic acids (both DNA and RNA) with high affinity. This binding event leads to a significant enhancement of the dye's fluorescence, resulting in a bright red signal that is readily detectable by fluorescence microscopy and flow cytometry. This compound is considered a superior alternative to other dead-cell stains like Propidium Iodide (PI) and Ethidium Homodimer I (EthD-I) due to its higher affinity for DNA and greater fluorescence quantum yield, which results in a brighter signal. It has been reported to be 45% brighter than EthD-I.

The process of necrosis that facilitates this compound entry can be triggered by various stimuli, including chemical or physical damage. A well-studied regulated form of necrosis is necroptosis, a programmed cell death pathway independent of caspases. The necroptosis signaling cascade involves key proteins such as Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). Activation of this pathway ultimately leads to the disruption of the plasma membrane, allowing the influx of this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound, crucial for optimizing experimental design and data interpretation.

| Property | Value | References |

| Excitation Maximum (with DNA) | 522-532 nm | |

| Emission Maximum (with DNA) | 593-625 nm | |

| Molecular Weight | ~1000 g/mol | |

| Fluorescence Enhancement | >100-fold upon binding to dsDNA | |

| Binding Affinity (Kd) | High affinity for nucleic acids | |

| Solubility | Soluble in DMSO, Methanol, and Water |

Signaling Pathway for Necroptosis-Mediated Membrane Permeabilization

The following diagram illustrates a simplified signaling pathway for TNF-α-induced necroptosis, a common mechanism leading to the membrane permeabilization required for this compound entry.

Caption: TNF-α-induced necroptosis pathway leading to membrane disruption.

Experimental Protocols

Detailed methodologies for utilizing this compound to stain necrotic cells are provided below for two common applications: fluorescence microscopy and flow cytometry.

Fluorescence Microscopy Protocol

This protocol outlines the steps for staining necrotic cells for visualization by fluorescence microscopy.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

Cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., for Cy®3 or Texas Red®)

Procedure:

-

Cell Preparation:

-

For adherent cells, grow cells on coverslips or in imaging-compatible plates.

-

For suspension cells, cells can be cytospun onto slides or imaged in suspension.

-

-

Induction of Necrosis (Optional Positive Control):

-

Treat a sample of cells with a known necrosis-inducing agent (e.g., heat at 56°C for 30 minutes or a high concentration of a cytotoxic compound).

-

-

Staining:

-

Prepare a working solution of this compound in cell culture medium or PBS. A final concentration of 1-4 µM is generally recommended, but should be optimized for the specific cell type and experimental conditions.

-

Remove the cell culture medium from the cells.

-

Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

-

Washing (Optional):

-

The staining can often be performed without a wash step. However, for high background, gently wash the cells once or twice with PBS.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.

-

Necrotic cells will exhibit bright red nuclear and/or cytoplasmic staining, while live cells will show minimal to no fluorescence.

-

Flow Cytometry Protocol

This protocol provides a method for the quantitative analysis of necrotic cells using flow cytometry.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

1X Annexin V Binding Buffer or other suitable buffer

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them once with PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Induction of Necrosis (Optional Positive Control):

-

Prepare a positive control sample of necrotic cells as described in the microscopy protocol.

-

-

Staining:

-

Add this compound to the cell suspension to a final concentration of 1-4 µM.

-

If co-staining for apoptosis, other dyes such as Annexin V-FITC can be added at this step.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer. This compound fluorescence is typically detected in the PE or a comparable channel.

-

Gate on the cell population and quantify the percentage of this compound positive (necrotic) cells.

-

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for using this compound to identify necrotic cells.

References

- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial membrane permeabilization and cell death during myocardial infarction: roles of calcium and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

Basic introduction to EthD-III for neuroscience research.

Ethidium homodimer III (EthD-III) is a high-affinity, red fluorescent nucleic acid stain primarily utilized in neuroscience research to identify dead or membrane-compromised cells. Its utility lies in its inability to cross the intact plasma membranes of live and healthy cells. In contrast, it readily enters cells with damaged membranes, a hallmark of necrosis or late-stage apoptosis, and upon binding to DNA and RNA, emits a bright red fluorescence. This characteristic makes this compound an invaluable tool for assessing cell viability and cytotoxicity in neuronal cultures, brain tissue slices, and other neuroscience models.

Core Principles and Advantages

This compound operates on the principle of differential membrane permeability between live and dead cells. As a positively charged molecule, it is repelled by the intact lipid bilayer of viable cells. However, when the membrane integrity is compromised, this compound can enter the cell and intercalate with nucleic acids. This binding event leads to a significant enhancement of its fluorescence quantum yield, resulting in a strong, easily detectable signal.

Key advantages of this compound in neuroscience research include:

-

High Brightness: this compound is reportedly 45% brighter than its predecessor, Ethidium homodimer I (EthD-I), leading to enhanced sensitivity and signal-to-noise ratios in imaging and flow cytometry applications.[1][2][3][4]

-

Superior DNA Affinity: It exhibits a higher affinity for DNA compared to other common dead cell stains like propidium iodide (PI), contributing to its bright signal.[5]

-

Versatility: this compound can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-content screening, to quantify cell death in response to neurotoxic compounds, disease models, or other experimental manipulations.

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative properties of this compound are summarized in the tables below.

Spectral Properties

| Property | Wavelength (nm) | Notes |

| Excitation Maximum (with DNA) | 532 | Also exhibits a strong UV absorbance peak at 279 nm. |

| Emission Maximum (with DNA) | 625 |

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | ~1000 g/mol |

| Solubility | DMSO, Methanol, Water |

| Storage | 4°C, protected from light |

Experimental Protocols

The following are detailed methodologies for common applications of this compound in a neuroscience research setting.

Protocol 1: Live/Dead Staining of Adherent Neuronal Cultures for Fluorescence Microscopy

This protocol is designed for the visualization and quantification of dead neurons in a mixed culture.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Live-cell stain (e.g., Calcein AM) for counterstaining (optional)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Culture medium appropriate for the neuronal cells

-

Fluorescence microscope with appropriate filter sets (e.g., for Texas Red)

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in a suitable buffer (e.g., PBS, HBSS, or culture medium) to a final working concentration of 2.5-5 µM. If using a live-cell counterstain like Calcein AM, it can be added to the same solution.

-

Cell Culture Preparation: Grow neuronal cells on coverslips or in imaging-compatible plates.

-

Staining: Remove the culture medium and wash the cells once with the chosen buffer. Add the staining solution to the cells, ensuring they are completely covered.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

-

Washing (Optional): The wash step can be omitted, but for clearer imaging, the staining solution can be removed, and the cells can be washed once with fresh buffer.

-

Imaging: Image the cells immediately using a fluorescence microscope. Dead cells will exhibit bright red fluorescence in the nucleus and potentially the cytoplasm.

Protocol 2: Quantification of Neuronal Death via Flow Cytometry

This protocol allows for the high-throughput quantification of cell death in a neuronal cell suspension.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Annexin V conjugated to a green fluorophore (e.g., FITC or CF®488A) for apoptosis detection (optional)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest neuronal cells and prepare a single-cell suspension at a concentration of 2-3 x 10^6 cells/mL in 1X Annexin V Binding Buffer.

-

Staining: In a flow cytometry tube, add 100 µL of the cell suspension. Add 5 µL of this compound solution and, if desired, 5 µL of Annexin V-FITC.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analysis: Analyze the samples on a flow cytometer within one hour of staining. This compound fluorescence is typically detected in the propidium iodide or Texas Red channel.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows for this compound.

Caption: Mechanism of this compound action.

Caption: General experimental workflow for this compound staining.

References

EthD-III: A Comprehensive Technical Guide for Fluorescent Staining of Non-Viable Cells

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Ethidium homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain that serves as a robust indicator of cell viability. This red-fluorescent dye is cell membrane-impermeant, restricting its entry to cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[1][2][3][4][5] Its distinct spectral properties and superior brightness make it an invaluable tool in a multitude of applications, including fluorescence microscopy, flow cytometry, and high-content screening.

Core Mechanism of Action

The functionality of this compound as a dead cell stain is predicated on the integrity of the cell membrane. In viable cells, the intact plasma membrane acts as a barrier, preventing the positively charged this compound molecule from entering the cell. However, in necrotic or late apoptotic cells, the membrane integrity is lost, allowing this compound to freely traverse the membrane and intercalate with nucleic acids (DNA and RNA) within the cell. Upon binding to nucleic acids, the fluorescence of this compound is significantly enhanced, emitting a bright red signal that clearly demarcates the non-viable cell population. This mechanism allows for a clear distinction between live and dead cells within a population.

Key Features and Advantages

This compound offers several advantages over other dead cell stains, such as Propidium Iodide (PI) and its predecessor, Ethidium Homodimer I. Notably, this compound exhibits a significantly higher affinity for DNA and a greater fluorescence quantum yield, resulting in a 45% brighter signal compared to Ethidium Homodimer I. This enhanced brightness allows for more sensitive detection and lower dye concentrations, minimizing potential artifacts.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, providing a quick reference for experimental design.

Table 1: Spectral Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (with DNA) | 522-532 nm | Also exhibits a strong UV absorbance peak at 279 nm. |

| Emission Maximum (with DNA) | 593-625 nm | |

| Color | Red |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | ~1000 g/mol |

| Solubility | DMSO, Methanol, Water |

| Cell Permeability | Membrane impermeant |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for fluorescence microscopy and flow cytometry.

General Staining Protocol for Mammalian Cells (Fluorescence Microscopy)

This protocol provides a general guideline for staining adherent or suspension mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., HBSS)

-

Live cell stain (e.g., Calcein AM) and/or a total nuclei stain (e.g., Hoechst 33342), if performing multiplex analysis.

-

Control cells (live and dead populations). A dead cell control can be prepared by treating cells with 70% ethanol for 10-30 minutes or by heat shock.

Procedure:

-

Cell Preparation:

-

For adherent cells, grow cells on coverslips or in imaging-compatible plates.

-

For suspension cells, wash the cells with PBS and adjust the cell density to 1 x 10^5 to 1 x 10^6 cells/mL.

-

-

Staining Solution Preparation: Prepare a working solution of this compound in a suitable buffer (e.g., PBS). A final concentration of 1-4 µM is generally recommended. If co-staining, other dyes can be added to the same solution.

-

Staining:

-

For adherent cells, remove the culture medium, wash once with PBS, and add the staining solution to cover the cells.

-

For suspension cells, add the staining solution to the cell suspension.

-

-

Incubation: Incubate the cells at room temperature or 37°C for 15-30 minutes, protected from light.

-

Washing (Optional): The staining can often be performed without a wash step. However, for applications requiring low background, cells can be gently washed with PBS.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence (e.g., Texas Red® or Cy®3 filter sets).

General Staining Protocol for Flow Cytometry

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

1X Binding Buffer or PBS

-

Control cells (live, apoptotic, and necrotic populations)

Procedure:

-

Cell Preparation: Harvest and wash the cells, then resuspend them in 1X Binding Buffer or PBS at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add this compound to the cell suspension at a final concentration of 1-2 µM.

-

Incubation: Incubate for 15 minutes at room temperature, protected from light.

-

Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filters for red fluorescence. A wash step is typically not required.

Visualization of Experimental Workflows

Live/Dead Cell Staining Workflow

The following diagram illustrates the general workflow for distinguishing between live and dead cells using this compound in conjunction with a live-cell stain like Calcein AM.

Caption: Workflow for live/dead cell discrimination using Calcein AM and this compound.

Apoptosis vs. Necrosis Differentiation Workflow

This diagram illustrates how this compound can be used with an early apoptosis marker like Annexin V to differentiate between different stages of cell death.

Caption: Differentiating cell death stages with Annexin V and this compound.

Conclusion

This compound is a highly effective and sensitive fluorescent probe for the identification of non-viable cells. Its robust performance, characterized by bright fluorescence and high affinity for nucleic acids, makes it a superior choice for a wide range of applications in cell biology and drug discovery. The provided protocols and workflows serve as a foundation for the successful implementation of this compound in your research, enabling accurate and reliable assessment of cell viability and cytotoxicity.

References

Methodological & Application

Application Notes and Protocols for EthD-III Staining in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Ethidium Homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain utilized for the identification and quantification of dead or membrane-compromised cells. As a membrane-impermeant dye, this compound is excluded from viable cells possessing an intact plasma membrane. In necrotic or late-stage apoptotic cells, where membrane integrity is lost, this compound enters the cell and intercalates with DNA and RNA, exhibiting a significant enhancement in fluorescence upon binding. This property makes it a reliable marker for cell death in a variety of applications, including cytotoxicity assays and the assessment of cell viability in drug discovery.

Principle of this compound Staining

This compound is a positively charged molecule that cannot passively cross the intact lipid bilayer of live cells. However, in cells with compromised plasma membranes—a hallmark of necrosis and late-stage apoptosis—the dye can freely enter the cytoplasm and nucleus. Once inside, it binds to nucleic acids, resulting in a dramatic increase in its fluorescence quantum yield.[1][2][3][4] This allows for clear discrimination between live and dead cell populations when visualized with fluorescence microscopy. This compound is often used in conjunction with other fluorescent probes, such as a live-cell stain like Calcein AM or a nuclear counterstain like Hoechst 33342, to simultaneously visualize live, dead, and total cell populations.[2]

Mechanism of Action

Caption: Mechanism of this compound staining in live versus dead cells.

Quantitative Data Summary

The following table summarizes the key spectral properties and recommended concentrations for this compound.

| Parameter | Value | Reference |

| Excitation Wavelength (with DNA) | 522 - 532 nm | |

| Emission Wavelength (with DNA) | 593 - 625 nm | |

| Recommended Working Concentration | 2 - 5 µM | |

| Recommended Filter Sets | Cy3 / Texas Red | |

| Molecular Weight | ~1000 g/mol | |

| Solubility | DMSO, Methanol, Water |

Experimental Protocols

Important Considerations:

-

This compound is not fixable. Staining must be performed on live, unfixed cells. Post-staining fixation can lead to artifacts as the dye may leak from dead cells and stain live cells.

-

For optimal results, it is recommended to perform single-stain controls to set up the microscope for appropriate imaging parameters.

-

The provided protocols are a general guideline. The optimal staining concentration and incubation time may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining Protocol for Adherent Cells

This protocol outlines the steps for staining adherent cells with this compound for fluorescence microscopy.

Caption: Workflow for this compound staining of adherent cells.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or other appropriate buffer (e.g., HBSS)

-

Cell culture medium

Procedure:

-

Culture adherent cells on a suitable imaging vessel (e.g., chamber slides, glass-bottom dishes).

-

Aspirate the cell culture medium.

-

Gently wash the cells twice with PBS.

-

Prepare the this compound staining solution by diluting the stock solution to a final concentration of 2-5 µM in PBS or another suitable buffer.

-

Add a sufficient volume of the staining solution to completely cover the cell monolayer.

-

Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

-

(Optional) The wash step after staining can be omitted, but if high background is observed, gently wash the cells once with PBS or buffer.

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., Cy3 or Texas Red filter sets).

Staining Protocol for Suspension Cells

This protocol details the staining of suspension cells with this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or other appropriate buffer

-

Microcentrifuge tubes

Procedure:

-

Harvest suspension cells and pellet them by centrifugation (e.g., 5 minutes at 300 x g).

-

Discard the supernatant and resuspend the cell pellet in PBS or another appropriate buffer.

-

Count the cells and adjust the cell density as required for your experiment.

-

Add this compound stock solution to the cell suspension to achieve a final concentration of 2-5 µM.

-

Gently mix and incubate for 15-30 minutes at room temperature, protected from light.

-

(Optional) To reduce background fluorescence, pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh buffer.

-

Transfer a small volume of the stained cell suspension to a microscope slide for imaging.

-

Visualize the cells using a fluorescence microscope with appropriate red fluorescence filter sets (e.g., Cy3 or Texas Red).

Counterstaining

For a more comprehensive analysis, this compound is frequently used with other fluorescent stains:

-

Live-Cell Stains: Calcein AM is a common counterstain that is cleaved by esterases in live cells to produce a green fluorescent product, allowing for simultaneous visualization of live (green) and dead (red) cells.

-

Nuclear Stains: Membrane-permeant DNA stains like Hoechst 33342 or DAPI can be used to label the nuclei of all cells (live and dead) in a population with blue fluorescence, providing a total cell count.

References

Application Notes: Step-by-Step EthD-III Flow Cytometry Protocol for Cell Viability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethidium Homodimer III (EthD-III) is a high-affinity nucleic acid stain that serves as a robust indicator of cell viability in flow cytometry applications. Due to its positive charge, this compound is impermeant to cells with intact plasma membranes. However, in necrotic and late-apoptotic cells where membrane integrity is compromised, this compound enters the cell and intercalates with DNA, emitting a bright red fluorescence upon excitation. This characteristic allows for the clear distinction between live and dead cell populations. This compound offers a superior alternative to traditional dyes like propidium iodide (PI) due to its significantly higher affinity for DNA and greater fluorescence quantum yield, resulting in brighter signals and improved resolution.[1][2][3] This protocol provides a detailed, step-by-step guide for utilizing this compound to assess cell viability via flow cytometry.

Principle of the Assay

Live cells, characterized by their intact cell membranes, effectively exclude the highly positively charged this compound dye. In contrast, cells in the later stages of apoptosis or necrosis exhibit compromised membrane integrity, allowing this compound to enter and bind to nucleic acids. This binding event leads to a substantial increase in the dye's fluorescence emission. Consequently, when analyzed by flow cytometry, live cells will exhibit minimal fluorescence, while dead or dying cells will show a strong red fluorescent signal, enabling accurate quantification of cell viability within a population.

Signaling Pathway Diagram

Caption: Mechanism of this compound for viability assessment.

Experimental Protocols

This section provides detailed methodologies for preparing reagents, staining suspension and adherent cells, and acquiring data using a flow cytometer.

Reagent and Equipment List

| Reagent/Equipment | Specifications |

| This compound | 1 mM stock solution in DMSO or water |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |

| 1X Binding Buffer | For co-staining with Annexin V |

| Flow Cytometer | Equipped with a 488 nm or 532 nm laser |

| Flow Cytometry Tubes | 5 mL polystyrene tubes |

| Micropipettes and Tips | |

| Centrifuge | For pelleting cells |

| Cell Culture Medium | Appropriate for the cell line |

| Trypsin-EDTA (for adherent cells) | 0.25% Trypsin-EDTA |

Reagent Preparation

-

This compound Working Solution: Prepare a working solution of this compound at a final concentration of 1-5 µM in PBS or 1X Binding Buffer.[4][5] The optimal concentration may vary depending on the cell type and should be determined empirically. It is often noted that reducing the concentration of this compound can lead to a better signal-to-background ratio.

-

1X Binding Buffer (for Annexin V co-staining): If co-staining with Annexin V, dilute a 5X Annexin V Binding Buffer to 1X with deionized water.

-

Positive Control (Dead Cells): To prepare a positive control, incubate cells in a water bath at 56°C for 30-45 minutes or treat with 70% ethanol for 30 minutes.

Staining Protocol for Suspension Cells

-

Harvest cells and wash them once with PBS.

-

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in PBS or 1X Binding Buffer to a concentration of 2-3 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add the prepared this compound working solution to the cell suspension. If co-staining with other markers like Annexin V, add them at this step.

-

Gently vortex the tube and incubate for 15-30 minutes at room temperature in the dark.

-

Add 400 µL of PBS or 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

Staining Protocol for Adherent Cells

-

Gently remove the culture medium from the cells.

-

Wash the cells once with PBS.

-

Detach the cells using a gentle cell dissociation reagent like Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and transfer the cells to a conical tube.

-

Proceed with steps 2-8 of the "Staining Protocol for Suspension Cells."

Data Acquisition and Analysis

Flow Cytometer Setup

| Parameter | Setting |

| Excitation Laser | 488 nm or 532 nm |

| Emission Filter | PE or Propidium Iodide channel (typically ~617/20 nm) |

| Compensation | Use single-stained controls for each fluorochrome to set up compensation and correct for spectral overlap. |

Data Analysis

-

Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

-

From the gated cell population, create a histogram or a dot plot to visualize the this compound fluorescence.

-

Establish gates for the this compound negative (live) and this compound positive (dead) populations based on the unstained and positive controls.

-

Quantify the percentage of cells in each gate. Late apoptotic and necrotic cells will appear in the this compound positive gate.

Workflow Diagram

Caption: Step-by-step workflow for this compound staining.

Troubleshooting

| Problem | Possible Cause | Solution |

| Weak or No Signal | Insufficient dye concentration. | Optimize the this compound concentration (try a higher concentration within the 1-5 µM range). |

| Low number of dead cells. | Include a positive control (killed cells) to ensure the staining procedure is working. | |

| Instrument settings are not optimal. | Ensure the correct laser and emission filters are being used. Adjust PMT voltages. | |

| High Background Fluorescence | Dye concentration is too high. | Titrate the this compound concentration to find the optimal balance between signal and background. |

| Inadequate washing. | Include an optional wash step after incubation to remove unbound dye. | |

| Cell clumps. | Ensure a single-cell suspension is achieved before staining. Filter the sample if necessary. | |

| High Percentage of Dead Cells in Negative Control | Harsh cell handling. | Handle cells gently during harvesting and washing to maintain membrane integrity. |

| Contamination. | Ensure sterile techniques and reagents are used. | |

| Spectral Overlap with Other Fluorochromes | Emission spectra of the dyes overlap. | Run single-color compensation controls for each fluorochrome used in the experiment to properly set up the compensation matrix. |

References

Application Notes and Protocols for EthD-III Staining of Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Ethidium Homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain that is specifically designed for the detection of dead cells in a population. As a membrane-impermeant dye, it is excluded from live cells with intact plasma membranes. In dead or dying cells, where membrane integrity is compromised, this compound enters the cell and binds to DNA and RNA, exhibiting a significant enhancement in fluorescence, thereby providing a clear marker for cytotoxicity.[1][2] this compound is approximately 45% brighter than its predecessor, Ethidium Homodimer I, making it a superior choice for sensitive assays.[1][2]

These application notes provide a comprehensive guide to utilizing this compound for staining dead mammalian cells, including recommended concentrations, detailed experimental protocols, and a visual representation of the staining workflow.

Data Presentation: Quantitative Summary for this compound Staining

The optimal concentration of this compound can vary depending on the specific cell type and experimental conditions. It is always recommended to perform a titration to determine the lowest concentration that provides a sufficient signal-to-background ratio. The following table summarizes recommended concentrations and incubation parameters from various sources.

| Parameter | Recommended Range/Value | Application | Notes | Source |

| Concentration | 0.1 µM - 10 µM | General Mammalian Cells | Titration is recommended to find the optimal concentration for specific cell types. | |

| 1 µM | HeLa Cells (with Calcein AM) | Used in a final concentration for a live/dead assay. | ||

| 2 µM | 3D Cell Models (with Calcein AM and Hoechst 33342) | Final concentration in the working solution. | ||

| 2 µM | NIH3T3, PtK2, MDCK cells (with Calcein AM) | Final concentration in a 96-well plate assay after adding the working solution. | ||

| 2.5 µM - 5 µM | General Mammalian Cells | General guideline for staining. | ||

| 4 µM | NIH3T3, PtK2, MDCK cells (with Calcein AM) | Concentration in the initial working solution before dilution on cells. | ||

| Incubation Time | 15 - 30 minutes | General Mammalian Cells | Standard incubation period. | |

| 30 - 45 minutes | General Mammalian Cells | Common incubation time for microscopy and plate reader assays. | ||

| 15 minutes | Suspension and Adherent Cells (with Annexin V and Hoechst 33342) | Shorter incubation for apoptosis/necrosis assays. | ||

| Incubation Temp. | Room Temperature or 37°C | General Mammalian Cells | Both temperatures are commonly used. | |

| Excitation/Emission | ~532 nm / ~625 nm (with DNA) | Fluorescence Microscopy, Flow Cytometry | Can be detected using filter sets for Texas Red® or Cy®3. |

Experimental Protocols

The following are detailed protocols for staining dead mammalian cells with this compound for analysis by fluorescence microscopy and flow cytometry. These protocols are based on common procedures and should be optimized for your specific cell line and experimental setup.

Protocol 1: Staining Dead Cells for Fluorescence Microscopy

This protocol is designed for staining adherent or suspension cells to be visualized with a fluorescence microscope.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or water)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., HBSS)

-

Cell culture medium

-

Optional: Calcein AM for live cell co-staining

-

Optional: Hoechst 33342 for total cell staining

-

Optional: Positive control for dead cells (e.g., 70% ethanol or 0.1% saponin)

Procedure:

-

Cell Preparation:

-

Adherent Cells: Seed cells on coverslips or in culture plates and culture until they reach the desired confluency.

-

Suspension Cells: Centrifuge the cell suspension to obtain a cell pellet.

-

-

Optional: Positive Control Preparation:

-

To generate a dead cell population for control purposes, treat cells with a cytotoxic agent. For example, incubate with 70% ethanol for 10-30 minutes or 0.1% saponin for 10 minutes.

-

-

Washing:

-

Adherent Cells: Gently wash the cell monolayer twice with PBS to remove any residual serum esterases that might interfere with co-stains like Calcein AM.

-

Suspension Cells: Resuspend the cell pellet in PBS, centrifuge, and discard the supernatant. Repeat this wash step twice.

-

-

Staining Solution Preparation:

-

Prepare a fresh working solution of this compound in PBS or another serum-free medium at the desired final concentration (typically 1-5 µM). For co-staining, other dyes like Calcein AM (e.g., 0.5-2 µM) and Hoechst 33342 (e.g., 1-10 µg/mL) can be added to the same solution. Protect the staining solution from light.

-

-

Staining:

-

Adherent Cells: Add a sufficient volume of the staining solution to completely cover the cell monolayer.

-

Suspension Cells: Resuspend the cell pellet in the staining solution.

-

Incubate for 15-45 minutes at room temperature or 37°C, protected from light.

-

-

Optional Wash:

-

For clearer imaging, you can gently wash the cells once with PBS to remove excess dye.

-

-

Visualization:

-

Mount the coverslip on a microscope slide with a drop of PBS.

-

Image the cells using a fluorescence microscope with appropriate filter sets for this compound (e.g., Texas Red® or Cy®3).

-

Protocol 2: Staining Dead Cells for Flow Cytometry

This protocol is adapted for the quantitative analysis of dead cells in a population using a flow cytometer.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or water)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Optional: Other fluorescent stains for multi-parameter analysis

Procedure:

-

Cell Preparation:

-

Harvest cells (both adherent and suspension) and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in flow cytometry buffer.

-

-

Staining:

-

Add this compound to the cell suspension to achieve the desired final concentration (typically 1-5 µM).

-

Vortex gently to mix.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Analysis:

-

Analyze the stained cells on a flow cytometer. Detect the this compound signal in the appropriate channel (e.g., PE-Texas Red or a similar red channel).

-

Important Considerations:

-

Non-Fixable Stain: this compound is not a fixable stain. Post-staining fixation will compromise the cell membrane and allow the dye to enter and stain all cells, leading to inaccurate results.

-

Co-staining: When co-staining with other dyes, ensure their spectral properties are compatible and that appropriate compensation controls are used in flow cytometry.

-

Toxicity: The toxicity of this compound is not fully characterized. Handle with standard laboratory safety precautions.

Visualization of Experimental Workflow and Mechanism

Mechanism of this compound Staining

The following diagram illustrates the principle of selective staining of dead cells by this compound.

References

Application Notes and Protocols for EthD-III Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethidium Homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain that is specifically designed for the detection of dead cells in a mixed population of living and dead cells. As a membrane-impermeant dye, this compound is excluded from viable cells that possess an intact plasma membrane. In contrast, cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis, readily take up this compound. Upon binding to DNA and RNA, its fluorescence emission is significantly enhanced, producing a bright red signal that can be easily detected using fluorescence microscopy or flow cytometry.[1][2][3] This property makes this compound an invaluable tool for assessing cell viability and cytotoxicity in various research and drug development applications.[4]

This compound is a superior alternative to other dead cell stains like Propidium Iodide (PI) and Ethidium Homodimer I, boasting a higher affinity for nucleic acids and a greater fluorescence quantum yield, which results in a brighter signal.[5] It is often used in conjunction with live-cell stains, such as Calcein AM, for a dual-color fluorescence assay that simultaneously visualizes both live (green) and dead (red) cells.

Mechanism of Action

The functionality of this compound as a dead cell stain is predicated on the integrity of the cell's plasma membrane.

Caption: Mechanism of this compound staining in live versus dead cells.

Quantitative Data Summary

The optimal concentration and incubation time for this compound staining can vary depending on the cell type and experimental conditions. The following table summarizes recommended starting points for various applications.

| Cell Type | Application | This compound Concentration (µM) | Incubation Time (minutes) | Incubation Temperature |

| Mammalian Cells | Fluorescence Microscopy | 2.5 - 5 | 15 - 30 | Room Temperature or 37°C |

| Mammalian Cells | Flow Cytometry | 2.5 - 5 | 15 | Room Temperature |

| Bacteria | Fluorescence Microscopy | 5 | 15 | Room Temperature |

| 3D Cell Models | Fluorescence Microscopy | 2 | 30 | 37°C |

| General Cytotoxicity Assay | Fluorescence Microscopy | 0.1 - 10 | 30 - 45 | Room Temperature or 37°C |

Experimental Protocols

Protocol 1: Staining of Adherent Mammalian Cells for Fluorescence Microscopy

This protocol provides a general guideline for staining adherent cells. Optimization may be required for specific cell lines.

-

Cell Culture: Grow adherent cells on coverslips or in culture dishes to the desired confluency.

-

Induce Cell Death (Optional Control): To generate a positive control, treat a sample of cells with an agent known to induce necrosis, such as 0.1% saponin or 0.1-0.5% digitonin for 10 minutes, or with 15% ethanol for 10 minutes at room temperature.

-

Prepare Staining Solution: Prepare a working solution of this compound in a suitable buffer (e.g., PBS, HBSS, or serum-free medium) at the desired final concentration (typically 2.5-5 µM). If co-staining with a live-cell dye like Calcein AM, prepare a combined staining solution.

-

Washing: Gently wash the cells twice with serum-free buffer to remove any serum esterases that might interfere with co-staining reagents.

-

Staining: Add a sufficient volume of the this compound staining solution to completely cover the cell monolayer.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

-

Washing (Optional): An optional wash step can be performed by gently rinsing the cells with fresh buffer to reduce background fluorescence.

-

Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., Cy®3 or Texas Red®). Note that this compound is not fixable; fixation after staining will cause the dye to leak from dead cells and stain live cells.

Protocol 2: Staining of Suspension Mammalian Cells for Flow Cytometry

This protocol is suitable for the analysis of cell viability in suspension cultures or dissociated adherent cells.

-

Cell Preparation: Harvest suspension cells by centrifugation or detach adherent cells using a gentle dissociation method.

-